molecular formula C14H16N6O2 B8430920 4-(5-amino-6-(hydrazinecarbonyl)pyrazin-2-yl)-N,N-dimethylbenzamide

4-(5-amino-6-(hydrazinecarbonyl)pyrazin-2-yl)-N,N-dimethylbenzamide

Cat. No. B8430920
M. Wt: 300.32 g/mol
InChI Key: NDOGQNDIUSTFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-amino-6-(hydrazinecarbonyl)pyrazin-2-yl)-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C14H16N6O2 and its molecular weight is 300.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H16N6O2

Molecular Weight

300.32 g/mol

IUPAC Name

4-[5-amino-6-(hydrazinecarbonyl)pyrazin-2-yl]-N,N-dimethylbenzamide

InChI

InChI=1S/C14H16N6O2/c1-20(2)14(22)9-5-3-8(4-6-9)10-7-17-12(15)11(18-10)13(21)19-16/h3-7H,16H2,1-2H3,(H2,15,17)(H,19,21)

InChI Key

NDOGQNDIUSTFMW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NN)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 3-amino-6-[4-(dimethylcarbamoyl)phenyl]pyrazine-2-carboxylate (1.7011 g, 5.664 mmol) in EtOH (10.21 mL) was added hydrazine (726.1 mg, 711.2 μL, 22.66 mmol). The resultant solution was heated to reflux for 30 minutes and then allowed to cool to RT. The precipitate was filtered off and dried (1.47 g, 87% Yield). 1H NMR (400.0 MHz, DMSO) d 2.96 (s, 3H), 3.00 (s, 3H), 4.58 (d, J=4.4 Hz, 2H), 7.46 (d, J=8.4 Hz, 2H), 8.27-8.29 (m, 2H), 8.88 (s, 1H) and 10.09 (s, 1H) ppm; MS (ES+) 301.13
Name
methyl 3-amino-6-[4-(dimethylcarbamoyl)phenyl]pyrazine-2-carboxylate
Quantity
1.7011 g
Type
reactant
Reaction Step One
Quantity
711.2 μL
Type
reactant
Reaction Step One
Name
Quantity
10.21 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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